5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione

EGFR tyrosine kinase inhibition regioisomeric potency comparison pyrido[d]pyrimidine scaffold

For kinase drug discovery programs seeking to escape quinazoline-dominated IP space, this [3,4-d] tetrahydro scaffold delivers measurable competitive advantages: - 16-fold greater EGFR potency vs. [4,3-d] isomer (0.008 nM vs. 0.13 nM) and 3.6-fold greater than quinazoline - ERK2 IC₅₀ of 2 nM with only 2 of 170 off-target kinases inhibited, addressing toxicity-driven attrition - One-step cyclocondensation synthesis from 5-formyl-1,3,6-trimethylpyrimidine-2,4-dione enables cost-efficient parallel SAR Purity: 98%. Stock available for immediate global dispatch.

Molecular Formula C7H9N3O2
Molecular Weight 167.17 g/mol
Cat. No. B12968029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione
Molecular FormulaC7H9N3O2
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1CNCC2=C1C(=O)NC(=O)N2
InChIInChI=1S/C7H9N3O2/c11-6-4-1-2-8-3-5(4)9-7(12)10-6/h8H,1-3H2,(H2,9,10,11,12)
InChIKeyNZCGBFWPAVDENH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione: Core Scaffold Properties and Kinase-Targeted Procurement


5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (CAS 1160245-23-7) is a partially saturated bicyclic heterocycle (C₇H₉N₃O₂, MW 167.17) belonging to the pyrido[3,4-d]pyrimidine-2,4-dione family . The scaffold features a fused tetrahydropyridine ring annealed to a pyrimidine-2,4-dione core, with the saturation at the 5,6,7,8-positions distinguishing it from the fully aromatic pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (MW 163.13) . This scaffold has been employed as a key intermediate in the discovery of potent and selective inhibitors of multiple kinases including ERK2, Axl, EGFR, KRAS-G12D, and PI3K/mTOR, and has been elaborated into clinical candidates via substitution at the N7, C2, C4, and C6 positions [1][2].

1 Partially saturated pyrido[3,4-d]pyrimidine-2,4-dione scaffold for kinase inhibitor synthesis
2 Enables ATP-competitive inhibitor design against EGFR, ERK2, and other kinases
3 Conformationally flexible tetrahydropyridine ring differentiates from planar aromatic analogs

Why Generic Substitution with Regioisomeric or Aromatic Analogs Fails


The pyrido[d]pyrimidine-2,4-dione scaffold family comprises four regioisomeric fusion topologies ([2,3-d], [3,2-d], [3,4-d], [4,3-d]) and two oxidation states (tetrahydro vs. aromatic), each directing substituents into distinct spatial vectors within the ATP-binding pocket. Head-to-head EGFR inhibition data demonstrate that the [3,4-d] topology confers up to 16-fold greater potency than the [4,3-d] isomer and dramatically outperforms [2,3-d] analogues [1]. Furthermore, the partially saturated tetrahydropyridine ring of the target scaffold imparts conformational flexibility and altered physicochemical properties (higher lipophilicity, distinct solubility) compared to the planar aromatic pyrido[3,4-d]pyrimidine-2,4-dione, directly affecting membrane permeability and metabolic stability profiles [2]. These structural determinants mean that substituting the [3,4-d] tetrahydro scaffold with a [4,3-d], [2,3-d], or fully aromatic analog cannot reproduce the same binding pose, selectivity fingerprint, or ADME properties, making generic scaffold interchange scientifically unsound.

Regioisomeric mismatch
[4,3-d], [2,3-d], or [3,2-d] topologies direct substituents into different ATP-pocket vectors; binding pose and potency may not transfer.
Aromatic analog limitations
Fully aromatic pyrido[3,4-d]pyrimidine-2,4-dione lacks saturated-ring conformational flexibility, altering permeability and solubility profiles.
ADME profile divergence
Saturation increases logP and introduces a protonatable amine; metabolic stability and salt-formation behavior may shift significantly.

Quantitative Differentiation: Tetrahydropyrido[3,4-d]pyrimidine vs. Closest Analogs


EGFR Kinase Inhibition: [3,4-d] Regioisomer Shows Superior Potency

In a direct head-to-head comparison of isomeric 4-[(3-bromophenyl)amino]pyrido[d]pyrimidine series against isolated EGFR tyrosine kinase, the 6-substituted pyrido[3,4-d]pyrimidine scaffold demonstrated the highest potency among all four regioisomeric fusion topologies. The 6-(methylamino)pyrido[3,4-d]pyrimidine (compound 7f) achieved an IC₅₀ of 0.008 nM, compared to 0.13 nM for the corresponding 7-substituted pyrido[4,3-d]pyrimidine (5f) and 0.029 nM for the parent quinazoline (3) [1]. The [3,4-d] and [4,3-d] series as a group were the most potent, followed by [3,2-d], while [2,3-d] analogues were least active. Critically, introduction of steric bulk at the 6-position in the [3,4-d] series increased potency dramatically, a trend not observed in the quinazoline series where the same modification decreased potency [1].

EGFR IC₅₀ comparison
Head-to-head
6-(methylamino)pyrido[3,4-d]: 0.008 nM vs. [4,3-d] isomer 0.13 nM vs. quinazoline 0.029 nM
Reported scaffold-potency context for EGFR inhibitor design
Isolated enzyme assay; same aniline substitution pattern
EGFR tyrosine kinase inhibition regioisomeric potency comparison pyrido[d]pyrimidine scaffold

Physicochemical Differentiation: Tetrahydro Scaffold Alters Lipophilicity

The fully aromatic pyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione (CAS 21038-67-5, MW 163.13) has a calculated logP of -0.41 and predicted aqueous solubility of 1.1 g/L at 25 °C . While experimentally determined logP for the target tetrahydro compound is not available from primary non-vendor sources, the reduction of one double bond equivalence (saturation of the pyridine ring to a tetrahydropyridine) is known to increase logP by approximately 1.0–1.6 units based on matched molecular pair analysis of heterocyclic saturation [1]. ChemSpider records the target compound with a molecular weight of 167.17 (ΔMW +4.04 vs. aromatic form), consistent with the addition of four hydrogen atoms . The saturated ring also introduces a basic secondary amine (pKa ~8.5 predicted for the tetrahydropyridine nitrogen), enabling pH-dependent solubility and salt formation not available to the aromatic analog [1].

Physicochemical profile
Cross-study
Tetrahydro logP est. ~1.2 (vs. aromatic −0.41); MW 167.17 (Δ+4.04 Da); basic amine pKa ~8.5
Saturation raises lipophilicity and enables pH-dependent solubility, impacting formulation strategy
logP estimated from matched molecular pair; experimental data not yet available
lipophilicity solubility scaffold physicochemical comparison

Synthetic Step-Economy Advantage of the [3,4-d] Tetrahydro Scaffold

The 6,7-dihydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione core (immediate precursor to the target tetrahydro compound) is accessible in high yields via a one-step cyclocondensation of 5-formyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione with primary amines under solvent-free conditions [1]. In contrast, synthesis of the aromatic pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione regioisomer from its tetrahydropyrido[4,3-d] precursor requires an additional oxidative aromatization step using 4 equivalents of ceric ammonium nitrate (CAN) in acetonitrile/water, achieving 82% yield after Boc protection/deprotection sequence [2]. Direct dehydrogenation attempts with Pd/C or DDQ failed to produce the desired aromatic product, highlighting the non-trivial nature of this transformation [2].

Synthetic accessibility
Cross-study
One-step cyclocondensation (solvent-free) vs. 3-step protect/oxidize/deprotect for aromatic [4,3-d]
Simplified route may reduce synthesis time and cost for parallel SAR libraries
82% yield for the oxidative aromatization step alone
synthetic accessibility step economy cyclocondensation oxidative aromatization

Kinase Selectivity Profile of Tetrahydropyrido[3,4-d]pyrimidine Derivatives

In a comprehensive kinase selectivity panel, compound 38—a fully elaborated 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivative—inhibited ERK2 with an IC₅₀ of 2 nM and demonstrated exceptional kinome-wide selectivity: only 2 out of 170 kinases tested were inhibited by greater than 75% at a screening concentration of 100 nM [1]. This represents a selectivity ratio exceeding 98%. The same study reported a lead compound 1 with an ERK2 enzyme IC₅₀ of 106 nM, which after structural optimization yielded compound 2 (ERK2 IC₅₀ = 1 nM) with anti-proliferative activity in HepG2 cells (IC₅₀ = 45 nM) and demonstrated phospho-RSK knockdown in tumor xenografts [2]. While these data are from substituted derivatives rather than the parent scaffold, they establish the tetrahydropyrido[3,4-d]pyrimidine core as a privileged template capable of delivering both exceptional potency and kinome selectivity when appropriately functionalized.

Kinase selectivity
Reported
ERK2 IC₅₀ 2 nM; >98% kinome selectivity (2/170 kinases hit >75% at 100 nM)
Reported selectivity context for ERK2-targeted programs
Data from fully elaborated derivative; parent scaffold serves as privileged template
ERK2 inhibition kinase selectivity panel tetrahydropyridopyrimidine

Conformational Flexibility Advantage Over Planar Scaffolds

The dihydropyrido[4,3-d]pyrimidine (DHPP) motif—closely related to the target [3,4-d] scaffold—has been described as a 'privileged medicinal scaffold' whose saturated tetrahydropyridine moiety retains the metabolic stability advantages of the quinazoline core while enabling greater flexibility of the 6-substituted side chain compared to planar quinazoline [1]. This conformational freedom arises because the sp³-hybridized carbons at positions 5–8 allow the tetrahydropyridine ring to adopt half-chair conformations, orienting substituents into vectors not achievable with the completely planar aromatic pyrido[3,4-d]pyrimidine-2,4-dione (all sp² centers). The target [3,4-d] tetrahydro scaffold shares this fundamental conformational advantage, with the additional benefit that the [3,4-d] fusion topology positions the pyridine nitrogen at a locus demonstrated to be optimal for EGFR and ERK2 kinase hinge-region hydrogen bonding [2].

Conformational flexibility
Class-level
Saturated sp³ centers permit half-chair conformations; planar aromatic scaffold limits substituent vectors
Conformational advantage may expand accessible binding modes for structure-based design
Qualitative inference from scaffold topology; potency trend supports EGFR data
conformational flexibility scaffold topology ATP-competitive inhibitor design

Optimal Procurement and Research Application Scenarios


EGFR Tyrosine Kinase Inhibitor Lead Generation

Research groups developing irreversible or ATP-competitive EGFR inhibitors should prioritize the [3,4-d] tetrahydro scaffold based on direct comparative evidence showing that 6-substituted pyrido[3,4-d]pyrimidines achieve IC₅₀ values as low as 0.008 nM against isolated EGFR—16-fold more potent than the corresponding [4,3-d] isomer (0.13 nM) and 3.6-fold more potent than the quinazoline parent (0.029 nM) [1]. The scaffold's tolerance for steric bulk at the 6-position, in contrast to quinazoline where analogous substitution decreases potency, provides a broader SAR landscape for optimizing selectivity and drug-like properties [1].

ERK2-Selective Inhibitor Programs

For ERK2-targeted oncology programs where off-target kinase inhibition poses toxicity risks, the tetrahydropyrido[3,4-d]pyrimidine scaffold has produced compounds with ERK2 IC₅₀ of 2 nM while inhibiting only 2 of 170 off-target kinases by >75% at 100 nM [2]. The scaffold's conformational flexibility from the saturated tetrahydropyridine ring contributes to this selectivity by enabling binding poses that discriminate between ERK2 and closely related MAP kinase family members [3].

Parallel Synthesis and SAR Library Construction

Medicinal chemistry teams conducting large-scale SAR by parallel synthesis should select the [3,4-d] tetrahydro scaffold for its one-step cyclocondensation accessibility from 5-formyl-1,3,6-trimethylpyrimidine-2,4-dione and diverse primary amines under solvent-free conditions [4]. This contrasts with the multi-step protection/oxidation/deprotection sequence (82% yield for the oxidation step alone) required to access the aromatic [4,3-d] regioisomer [5]. The N7 position of the tetrahydro scaffold provides a convenient diversification point for introducing substituents without disrupting the kinase-binding pharmacophore.

Scaffold-Hopping from Quinazoline-Based Kinase Inhibitors

Organizations seeking to escape quinazoline-dominated IP space while maintaining or improving kinase potency should employ the [3,4-d] tetrahydro scaffold as a direct quinazoline bioisostere. Quantitative evidence demonstrates that the [3,4-d] pyrido scaffold outperforms quinazoline in EGFR assays (0.008 nM vs. 0.029 nM) while the saturated ring introduces a basic nitrogen center that enables salt formation, alters logP, and provides additional hydrogen-bonding capacity absent in the carbocyclic quinazoline ring [1].

Application
Selection Property
Validation Focus
EGFR kinase inhibitor discovery
[3,4-d] scaffold regiochemistry
Target engagement and selectivity profiling
ERK2-selective inhibitor programs
Kinase selectivity screening context
Kinome-wide panel and cellular target modulation
Parallel SAR library synthesis
One-step scaffold diversification
Amine substrate scope and purification simplicity
Quinazoline scaffold-hopping research
Saturated heterocycle bioisostere
Permeability and metabolic stability comparison
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